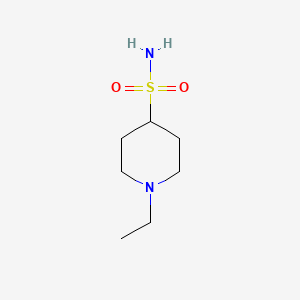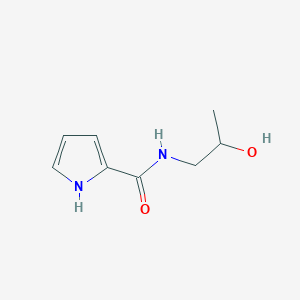
N-(2-hidroxopropil)-1H-pirrol-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties It is characterized by the presence of a pyrrole ring substituted with a hydroxypropyl group and a carboxamide group
Aplicaciones Científicas De Investigación
N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems, particularly for cancer therapy.
Industry: It is utilized in the production of specialty polymers and coatings with unique properties.
Mecanismo De Acción
Target of Action
N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide (HPMA) is a complex molecule with potential applications in the field of drug delivery It’s known that hpma-based compounds, such as txb-001, exhibit tumor-specific accumulation due to the enhanced permeability and retention effects . This suggests that the primary targets of HPMA could be tumor cells.
Mode of Action
The mode of action of HPMA involves its interaction with its targets and any resulting changes. For instance, TXB-001, an HPMA-based compound, exhibits tumor-specific accumulation due to the enhanced permeability and retention effects . This suggests that HPMA may interact with tumor cells, leading to their accumulation in the tumor environment.
Biochemical Pathways
It’s known that hpma-based compounds can be rapidly degraded in the presence of glutathione solution under physiologic conditions
Pharmacokinetics
The pharmacokinetics of HPMA involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A study on PK1, a compound where doxorubicin is covalently bound to HPMA, showed that PK1 has a distribution half-life of 1.8 hours and an elimination half-life averaging 93 hours . This suggests that HPMA-based compounds have prolonged circulation times compared to free drugs, which could improve their bioavailability.
Result of Action
It’s known that hpma-based compounds can be rapidly degraded in the presence of glutathione solution under physiologic conditions . This suggests that HPMA may have a detoxifying effect at the molecular level.
Action Environment
The action of HPMA can be influenced by various environmental factors. For instance, the degradation of HPMA-based compounds can be influenced by the presence of glutathione . Additionally, the tumor-specific accumulation of HPMA-based compounds suggests that the tumor microenvironment can influence the action, efficacy, and stability of HPMA .
Análisis Bioquímico
Biochemical Properties
N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide has been shown to interact with several proteins in human blood plasma, including human serum albumin (HSA), immunoglobulin G (IgG), fibrinogen (Fbg), and apolipoprotein (Apo) E4 and A1 .
Cellular Effects
In terms of cellular effects, N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide has been found to be rapidly internalized in cancer cell lines and transported efficiently to the center of dense pancreatic cancer 3D spheroids . It has also been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to bind to N-(2-hydroxypropyl)methacrylamide copolymer by a peptidyl linker .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide has been observed to have long-term effects on cellular function . Information on the product’s stability and degradation is currently being studied .
Dosage Effects in Animal Models
In animal models, the effects of N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide vary with different dosages . High doses have been found to have toxic or adverse effects .
Metabolic Pathways
N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide and its effects on activity or function are currently being studied . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 2-pyrrolecarboxylic acid with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be employed.
Major Products:
Oxidation: Formation of N-(2-oxopropyl)-1H-pyrrole-2-carboxamide.
Reduction: Formation of N-(2-hydroxypropyl)-1H-pyrrole-2-amine.
Substitution: Formation of various substituted pyrrole derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
N-(2-hydroxypropyl)methacrylamide: Known for its use in polymer science and drug delivery.
2-hydroxypropyl-β-cyclodextrin: Widely used in pharmaceutical formulations to enhance drug solubility.
N-(2-hydroxyethyl)pyrrole-2-carboxamide: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.
Uniqueness: N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide stands out due to its unique combination of a pyrrole ring and a hydroxypropyl group, which imparts distinct chemical and physical properties. Its ability to form stable complexes with drugs and its potential for use in targeted drug delivery systems make it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(11)5-10-8(12)7-3-2-4-9-7/h2-4,6,9,11H,5H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEQOXBEAGMSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine](/img/structure/B2506882.png)
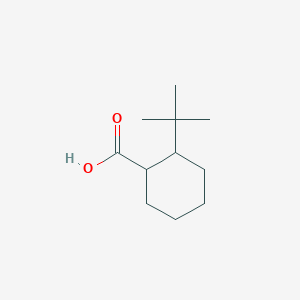
![Methyl (S)-2-(5-azaspiro[2.4]heptan-6-yl)acetate hydrochloride](/img/structure/B2506885.png)
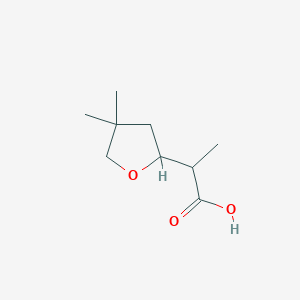
![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506888.png)
![2-(4-fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2506889.png)
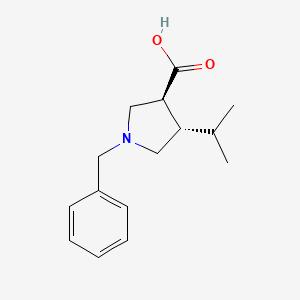
![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclopropanecarboxamide](/img/structure/B2506892.png)
![(E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine](/img/structure/B2506893.png)
![6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2506898.png)
![4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2506899.png)
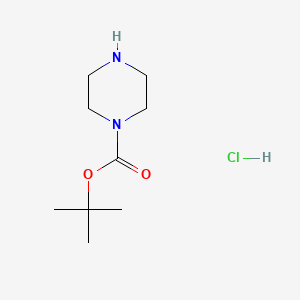
![2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride](/img/structure/B2506902.png)
